![molecular formula C16H12BrClN2O2 B2694851 1-(5-Bromo-2-chlorobenzoyl)indoline-2-carboxamide CAS No. 1097723-46-0](/img/structure/B2694851.png)
1-(5-Bromo-2-chlorobenzoyl)indoline-2-carboxamide
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Overview
Description
1-(5-Bromo-2-chlorobenzoyl)indoline-2-carboxamide is a chemical compound. Indoles, which this compound is a derivative of, are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years for their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Scientific Research Applications
Allosteric Modulation of CB1 Receptor
Research on indole-2-carboxamides, such as "5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide", has revealed key structural requirements for allosteric modulation of the cannabinoid type 1 receptor (CB1). These findings include the importance of an electron-withdrawing group at the C5-position and specific chain lengths at various positions, which significantly impact binding affinity and cooperativity. Such studies are pivotal for designing potent CB1 allosteric modulators with potential therapeutic applications (Khurana et al., 2014).
Antituberculosis Agents
Indole-2-carboxamides have been identified as a promising class of antituberculosis agents. Structural modifications to the indole ring, such as chloro, fluoro, or cyano substitutions, have shown to improve metabolic stability and in vitro activity against Mycobacterium tuberculosis, demonstrating the potential of indole derivatives in developing new antituberculosis drugs (Kondreddi et al., 2013).
Synthesis and Characterization of Indole Derivatives
The synthesis and characterization of various indole derivatives, including those with substituents such as bromo, chloro, and methoxy groups, have been explored. These studies provide insights into the synthesis routes and structural characterizations that could be relevant for developing derivatives of "1-(5-Bromo-2-chlorobenzoyl)indoline-2-carboxamide" with specific antibacterial activities (Carrasco et al., 2020).
Monoamine Oxidase B Inhibitors
Indazole- and indole-carboxamides have been discovered as highly potent, selective, competitive, and reversible inhibitors of monoamine oxidase B (MAO-B). These compounds, accessible through standard synthetic procedures, represent a novel class of MAO-B inhibitors with potential for treating neurological disorders (Tzvetkov et al., 2014).
Antimalarial Studies
Indolo[3,2-b]quinoline-C11-carboxamides have shown promising in vitro antiplasmodial evaluation against Plasmodium falciparum. These studies, focusing on the inhibition of host hemoglobin uptake by the malaria parasite, indicate the potential of indole derivatives in developing orally bioavailable antimalarial therapies (Mudududdla et al., 2018).
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 1-(5-bromo-2-chlorobenzoyl)indoline-2-carboxamide, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for the development of new therapeutic agents .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that can result in various biological effects . The exact nature of these interactions and the resulting changes would depend on the specific structure of the indole derivative and the target it interacts with .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that indole derivatives can affect a wide range of biochemical pathways and their downstream effects .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the effects of this compound at the molecular and cellular level would be diverse and dependent on the specific targets it interacts with.
properties
IUPAC Name |
1-(5-bromo-2-chlorobenzoyl)-2,3-dihydroindole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrClN2O2/c17-10-5-6-12(18)11(8-10)16(22)20-13-4-2-1-3-9(13)7-14(20)15(19)21/h1-6,8,14H,7H2,(H2,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMYCZBBLUAOJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C2=CC=CC=C21)C(=O)C3=C(C=CC(=C3)Br)Cl)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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